dodecane-2,11-dione
Overview
Description
dodecane-2,11-dione is an organic compound with the molecular formula C₁₂H₂₂O₂ It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
dodecane-2,11-dione can be synthesized through several methods. One common approach involves the oxidation of 2,11-dodecanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the aldol condensation of two molecules of butanal, followed by hydrogenation and subsequent oxidation to form 2,11-dodecanedione. This multi-step process requires precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 2,11-dodecanedione is often produced through the catalytic oxidation of long-chain alkanes. This process involves the use of metal catalysts, such as platinum or palladium, to facilitate the oxidation reaction. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion rates and yields.
Chemical Reactions Analysis
Types of Reactions
dodecane-2,11-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 2,11-dodecanedione can yield 2,11-dodecanediol or other reduced products.
Substitution: The ketone groups in 2,11-dodecanedione can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ketone groups. Reactions are often catalyzed by acids or bases to enhance reactivity.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,11-Dodecanediol or other reduced products.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
dodecane-2,11-dione has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the production of polymers and other advanced materials with unique properties.
Biological Studies: Researchers use 2,11-dodecanedione to study enzyme-catalyzed reactions and metabolic pathways involving diketones.
Industrial Applications: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,11-dodecanedione involves its interaction with various molecular targets and pathways. As a diketone, it can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity makes it useful in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dodecanedione: Another diketone with a similar structure but different positional isomers of the ketone groups.
2,13-Tetradecanedione: A longer-chain diketone with similar chemical properties.
Uniqueness
dodecane-2,11-dione is unique due to its specific chain length and the position of the ketone groups. This structural arrangement imparts distinct chemical reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
dodecane-2,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFUWZSWAKBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334934 | |
Record name | 2,11-Dodecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7029-09-6 | |
Record name | 2,11-Dodecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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